

A Technical Guide to the NMR and Mass Spectrometry Analysis of Isonicotinamide-d4

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Compound of Interest

Compound Name: Isonicotinamide-d4

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This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Isonicotinamide-d4**. Due to the limited availability of public experimental data for the deuterated form, this document presents a detailed analysis of Isonicotinamide as a reference standard, coupled with a predictive analysis for its deuterated analogue. It also includes generalized experimental protocols and workflows relevant to the analysis of such compounds.

Data Presentation

Physicochemical Properties

Property	Isonicotinamide	Isonicotinamide-d4	Reference
Molecular Formula	C ₆ H ₆ N ₂ O	C ₆ H ₂ D ₄ N ₂ O	[1]
Molar Mass	122.12 g/mol	126.15 g/mol	[1][2]
CAS Number	1453-82-3	1219799-40-2	[1][2]

NMR Spectral Data

While experimental spectra for **Isonicotinamide-d4** are not readily available in the public domain, the following table summarizes the known chemical shifts for Isonicotinamide. The expected shifts for the deuterated compound are also discussed.

¹H NMR Data of Isonicotinamide

Protons	Chemical Shift (δ) ppm	Multiplicity	Solvent	Reference
H2, H6	8.70 - 8.80	d	DMSO-d ₆	
H3, H5	7.75 - 7.85	d	DMSO-d ₆	
-NH ₂	8.15 (br s), 7.60 (br s)	br s	DMSO-d ₆	

Expected ¹H NMR Spectrum of **Isonicotinamide-d₄**: In the ¹H NMR spectrum of **Isonicotinamide-d₄**, the signals corresponding to the aromatic protons (H2, H3, H5, H6) are expected to be absent or significantly reduced to very small residual peaks, confirming successful deuteration. The only significant signals would be from the two amide protons (-NH₂), appearing as broad singlets, and any residual protic impurities in the solvent.

¹³C NMR Data of Isonicotinamide

Carbon	Chemical Shift (δ) ppm	Solvent	Reference
C4	141.5	DMSO-d ₆	
C2, C6	150.0	DMSO-d ₆	
C3, C5	121.0	DMSO-d ₆	
C=O	166.5	DMSO-d ₆	

Expected ¹³C NMR Spectrum of **Isonicotinamide-d₄**: The chemical shifts in the ¹³C NMR spectrum of **Isonicotinamide-d₄** are expected to be very similar to those of the non-deuterated compound. However, the signals for the deuterated carbons (C2, C3, C5, C6) will exhibit splitting into multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling. The C4 and the carbonyl carbon signals should remain as singlets.

Mass Spectrometry Data

Mass Spectrum of Isonicotinamide (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment	Reference
122	100	$[M]^+$	[3]
106	70	$[M-NH_2]^+$	[3]
78	65	$[C_5H_4N]^+$	[3]
51	40	$[C_4H_3]^+$	[3]

Expected Mass Spectrum of **Isonicotinamide-d4**: The molecular ion peak ($[M]^+$) in the mass spectrum of **Isonicotinamide-d4** will be observed at m/z 126, reflecting the mass of the four deuterium atoms.[2] The major fragmentation pathways are expected to be similar to the non-deuterated compound, leading to key fragments at:

- m/z 110: $[M-NH_2]^+$
- m/z 82: $[C_5D_4N]^+$

Experimental Protocols

NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of **Isonicotinamide-d4** is as follows:

- Sample Preparation: Dissolve 5-10 mg of **Isonicotinamide-d4** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard 400 MHz (or higher) NMR spectrometer.
 - Tune and match the probe for the desired nucleus (¹H, ²H, ¹³C).
 - Shim the magnetic field to achieve optimal resolution.

- ^1H NMR Acquisition:
 - Acquire a one-pulse ^1H spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
 - Process the data similarly to the ^1H spectrum.
- ^2H NMR Acquisition:
 - Acquire a one-pulse ^2H (Deuterium) spectrum.
 - Typical parameters: wider spectral width to observe the deuterium signals, and a sufficient number of scans for good signal-to-noise.

Mass Spectrometry

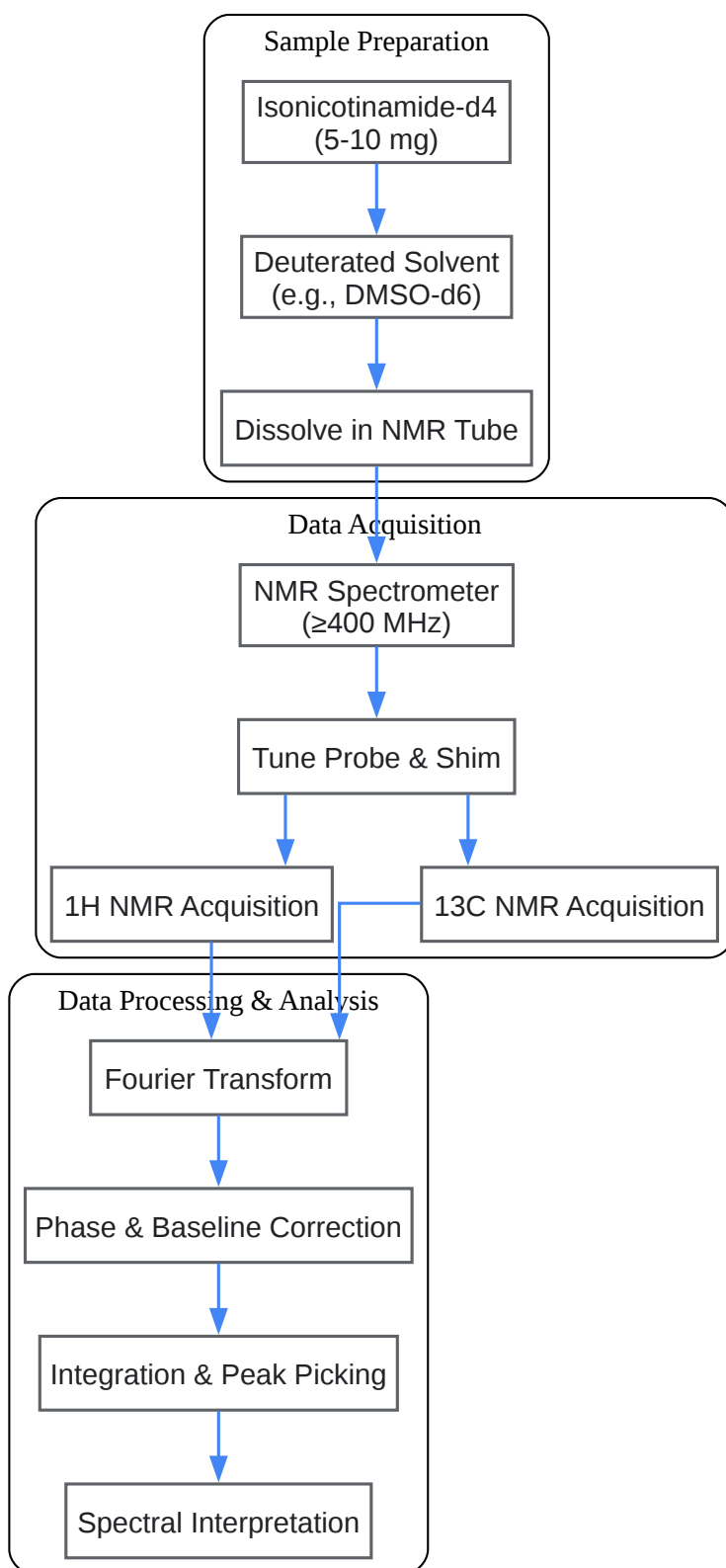
A generalized protocol for acquiring a mass spectrum of **Isonicotinamide-d4** is as follows:

- Sample Preparation: Prepare a dilute solution of **Isonicotinamide-d4** (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation (Electrospray Ionization - ESI):
 - Use a mass spectrometer equipped with an ESI source.
 - Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the molecular ion.
- Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).
- Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):
 - If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent like dichloromethane or ethyl acetate.
 - Inject a small volume (e.g., 1 μL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
 - Use a temperature program to elute the compound.
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
 - Acquire the spectrum over a suitable m/z range.

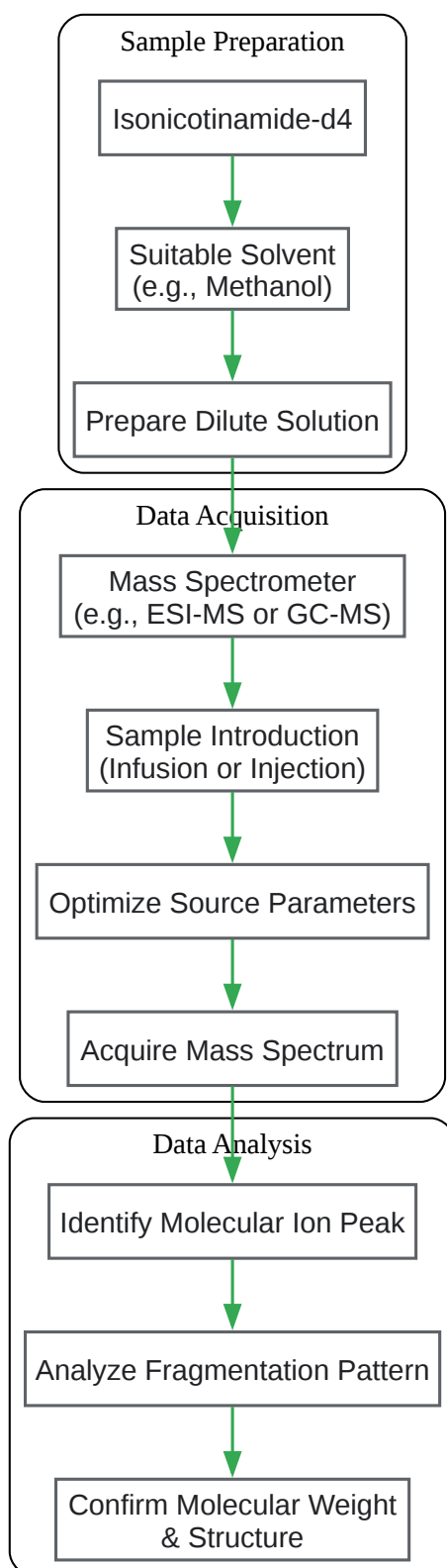
Visualizations

The following diagrams illustrate generalized workflows for the analysis of a small molecule like **Isonicotinamide-d4**.



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Caption: Generalized workflow for NMR analysis.



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Caption: Generalized workflow for MS analysis.

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References

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